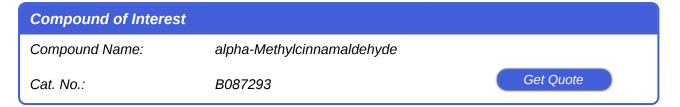


An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-methylcinnamaldehyde**, a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a synthetic intermediate and bioactive molecule.

Chemical Identity and Structure

alpha-Methylcinnamaldehyde, systematically named (2E)-2-methyl-3-phenylprop-2-enal, is an alpha,beta-unsaturated aldehyde.[1] It consists of a benzene ring attached to a propenal backbone, with a methyl group substituted at the alpha position relative to the carbonyl group. The trans (E) isomer is the more common form.

Chemical Formula: C10H10O[2]

Molecular Weight: 146.19 g/mol [1]

CAS Number: 101-39-3[1]

Synonyms: 2-Methyl-3-phenylacrylaldehyde, alpha-Methylcinnamic aldehyde, 2-Methyl-3-

phenyl-2-propenal[1]



Caption: Chemical structure of alpha-Methylcinnamaldehyde.

Physicochemical Properties

alpha-Methylcinnamaldehyde is a colorless to pale yellow liquid with a characteristic sweet, spicy, cinnamon-like odor.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |
|--------------------------|--|--------------|
| Molecular Formula | C10H10O | [2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Boiling Point | 148-149 °C at 27 mm Hg | [2] |
| Density | 1.047 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.605 | [2] |
| Flash Point | 79.44 °C (175 °F) | [3][4] |
| Vapor Pressure | 0.017 mmHg at 25 °C | [3][4] |
| LogP (o/w) | 2.319 - 2.68 | [2][3][4] |
| Water Solubility | < 1 mg/mL | [5] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils. Insoluble in glycerol. | [4] |

Experimental Protocols Synthesis of alpha-Methylcinnamaldehyde

A common method for the synthesis of **alpha-methylcinnamaldehyde** is the Claisen-Schmidt condensation of benzaldehyde with propionaldehyde in the presence of a base.[2]

Materials:

Benzaldehyde



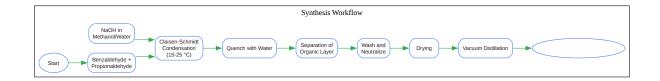
- Propionaldehyde
- Sodium hydroxide (NaOH)
- Methanol
- Water
- Hydrochloric acid (HCl) for neutralization
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a solution of sodium hydroxide in a methanol-water mixture in a round-bottom flask equipped with a stirrer. Cool the solution in an ice bath.
- To the cooled basic solution, add benzaldehyde and stir for approximately 30 minutes.
- Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The addition is typically carried out over several hours.
- After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
- Quench the reaction by adding water.



- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then neutralize it with a dilute solution of hydrochloric acid.
- Dry the crude product over an anhydrous drying agent.
- Purify the crude alpha-methylcinnamaldehyde by vacuum distillation to obtain the final product.[6]



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Caption: Workflow for the synthesis of alpha-Methylcinnamaldehyde.

Tyrosinase Inhibition Assay

alpha-Methylcinnamaldehyde has been shown to inhibit mushroom tyrosinase.[7][8] The following is a general protocol for assessing its inhibitory activity.

Materials:

- Mushroom Tyrosinase
- L-DOPA (substrate)
- alpha-Methylcinnamaldehyde (test compound)
- Kojic acid (positive control)



- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- Dimethyl sulfoxide (DMSO) for dissolving the test compound
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
- Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.
- Dissolve alpha-methylcinnamaldehyde and kojic acid in DMSO to create stock solutions.
 Prepare serial dilutions to achieve the desired final concentrations.
- In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution (or positive control/vehicle control).
- Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
- Initiate the reaction by adding the L-DOPA solution to all wells.
- Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for a defined period (e.g., 30-60 minutes).[9]
- Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (in CDCl₃):
 - Aldehydic proton (CHO): ~9.56 ppm (singlet)[10]



- Aromatic protons (C₆H₅): ~7.30-7.64 ppm (multiplet)[10]
- Vinylic proton (=CH): ~7.24 ppm (singlet)[10]
- Methyl protons (CH₃): ~2.06 ppm (singlet)[10]
- ¹³C NMR (in CDCl₃):
 - Carbonyl carbon (C=O): ~194 ppm
 - Aromatic and vinylic carbons: ~128-152 ppm
 - o Methyl carbon (CH₃): ~10-15 ppm

Infrared (IR) Spectroscopy

- C=O stretch (conjugated aldehyde): Strong absorption around 1660-1705 cm⁻¹[11]
- C=C stretch (alkene): Absorption around 1620-1640 cm⁻¹
- Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region
- Aldehydic C-H stretch: Two characteristic weak to moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹[11]
- Aromatic C-H stretch: >3000 cm⁻¹
- Aliphatic C-H stretch: <3000 cm⁻¹

Biological Activity and Applications Tyrosinase Inhibition

alpha-Methylcinnamaldehyde is a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities.[7][8] It has reported IC₅₀ values of 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity.[7][8] Molecular docking studies suggest that it interacts with amino acid residues in the active site of the enzyme rather than chelating the copper ions.[7][8] This inhibitory activity makes it a compound of interest for applications in cosmetics and food preservation to prevent browning.

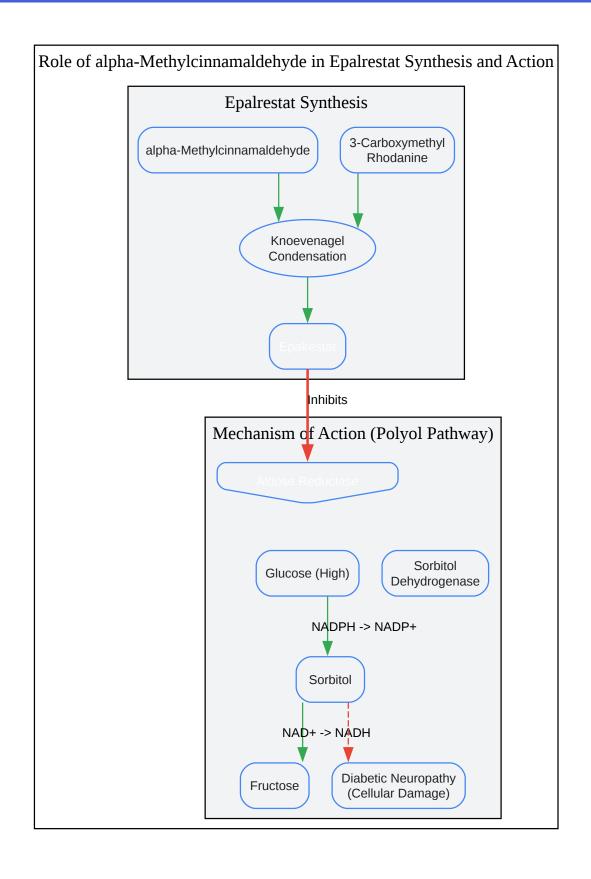


Intermediate in Drug Synthesis: Epalrestat

alpha-Methylcinnamaldehyde is a key starting material in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[12][13] Epalrestat is an aldose reductase inhibitor.[2][3][14]

Mechanism of Action of Epalrestat: In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol via the polyol pathway.[2][3] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy.[3] Epalrestat non-competitively and reversibly inhibits aldose reductase, thereby preventing the accumulation of sorbitol.[3][14]





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- To cite this document: BenchChem. [An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087293#alpha-methylcinnamaldehyde-chemical-structure-and-formula]

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